molecular formula C11H11N5 B12892313 5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile CAS No. 101476-79-3

5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile

Cat. No.: B12892313
CAS No.: 101476-79-3
M. Wt: 213.24 g/mol
InChI Key: JJGWNHBKSXAQLV-UHFFFAOYSA-N
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Description

3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the condensation of 3-amino-5-methylisoxazole with aromatic aldehydes and malononitrile. This reaction is often carried out under solvent-free conditions or in the presence of a suitable catalyst to enhance the yield and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylisoxazole: Similar in structure but differs in the presence of the isoxazole ring.

    5-Amino-3-methylisoxazole: Another related compound with different substitution patterns.

Uniqueness

3-Amino-5-(p-tolylamino)-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of amino and cyano groups makes it a versatile intermediate for various synthetic applications .

Properties

CAS No.

101476-79-3

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

IUPAC Name

5-amino-3-(4-methylanilino)-1H-pyrazole-4-carbonitrile

InChI

InChI=1S/C11H11N5/c1-7-2-4-8(5-3-7)14-11-9(6-12)10(13)15-16-11/h2-5H,1H3,(H4,13,14,15,16)

InChI Key

JJGWNHBKSXAQLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NNC(=C2C#N)N

Origin of Product

United States

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